4-(4-Iodobenzyl)morpholine
Overview
Description
4-(4-Iodobenzyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodobenzyl)morpholine typically involves the reaction of morpholine with 4-iodobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction.
Reaction Scheme: [ \text{Morpholine} + \text{4-Iodobenzyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodobenzyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The iodine atom can be reduced to form the corresponding benzylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylmorpholine.
Scientific Research Applications
4-(4-Iodobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It serves as a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding assays.
Mechanism of Action
The mechanism of action of 4-(4-Iodobenzyl)morpholine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding.
Comparison with Similar Compounds
4-(4-Iodobenzyl)morpholine can be compared with other benzyl-substituted morpholines, such as:
4-(4-Chlorobenzyl)morpholine: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
4-(4-Bromobenzyl)morpholine:
4-(4-Methylbenzyl)morpholine: Lacks a halogen atom, resulting in different chemical properties and uses.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and interactions in biological systems.
Biological Activity
4-(4-Iodobenzyl)morpholine is a compound characterized by its morpholine ring and a 4-iodobenzyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C₁₁H₁₄INO, with a molecular weight of approximately 317.12 g/mol, and it appears as a white to off-white solid with a melting point ranging from 158-163 °C.
Synthesis
The synthesis of this compound typically involves the N-alkylation of morpholine with 4-iodobenzyl chloride. Common bases used in this reaction include sodium carbonate or potassium carbonate, which facilitate the nucleophilic substitution process.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. The presence of the iodophenyl group enhances binding affinity to biological targets, which may modulate pathways relevant to cancer progression. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a valuable intermediate in the development of anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The iodophenyl moiety may contribute to increased reactivity and interaction with microbial targets, enhancing its efficacy as an antimicrobial agent. Preliminary studies have demonstrated its potential against certain bacterial strains, although further investigation is required to elucidate the mechanisms involved .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodophenyl group may improve solubility and bioavailability, allowing for more effective therapeutic applications. Research has suggested that the compound can modulate various signaling pathways by binding to molecular targets involved in disease processes.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Key Features |
---|---|
4-(4-Bromobenzyl)morpholine | Similar structure but contains bromine instead of iodine. |
4-(Phenyl)morpholine | Lacks halogen substitution; simpler structure. |
4-(3-Iodophenyl)morpholine | Contains iodine but differs in the position of substitution on the phenyl ring. |
4-(4-Iodophenyl) morpholine-4-carboxylate | Contains a carboxylate group along with the iodophenyl moiety; used in medicinal chemistry. |
The unique combination of the iodophenyl group and morpholine ring in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds, making it particularly valuable for targeted applications in drug development and organic synthesis.
Properties
IUPAC Name |
4-[(4-iodophenyl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFKIKPNVVXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383720 | |
Record name | 4-(4-Iodobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299159-27-6 | |
Record name | 4-(4-Iodobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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